BenchChemオンラインストアへようこそ!

8-(Bromomethyl)-2-methylquinoline

Organic Synthesis Medicinal Chemistry Reactivity Scales

8-(Bromomethyl)-2-methylquinoline is a strategic, heterobifunctional quinoline scaffold designed for next-generation HCV therapeutics. Unlike 8-bromo-2-methylquinoline, which lacks benzylic reactivity, or 2-(bromomethyl)quinoline, which compromises in vivo PK, only this compound combines an electrophilic C8-bromomethyl handle for direct peptidomimetic backbone conjugation with a C2-methyl group essential for the superior pharmacokinetic profile demonstrated in BI 201335-like programs. It is the structurally optimal P2 intermediate for linear HCV NS3/4A protease inhibitors, enabling selective, sequential SN2 functionalization and orthogonal bioconjugation via thiol- or amine-alkylation. Its intrinsic quinoline fluorescence also supports probe and imaging applications. Procure this critical building block to access synthetic routes and biological activities unattainable with simpler analogs.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B8334457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)-2-methylquinoline
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2CBr)C=C1
InChIInChI=1S/C11H10BrN/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,7H2,1H3
InChIKeySJORBFVWXKRXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Bromomethyl)-2-methylquinoline: A Strategic Intermediate for HCV Protease Inhibitors and Bioconjugation Probes


8-(Bromomethyl)-2-methylquinoline (CAS not yet permanently assigned; C11H10BrN, MW 236.11 g/mol) is a heterobifunctional quinoline building block featuring a nucleophilic methyl group at C2 and an electrophilic bromomethyl handle at C8 . This unique spatial arrangement positions it as a critical intermediate in medicinal chemistry, most notably for the structure-based design of NS3/4A protease inhibitors targeting hepatitis C virus (HCV), where the C8-substituent is essential for both potency and pharmacokinetic tuning [1]. The compound combines the intrinsic fluorescence and metal-chelating properties of the quinoline core with a reactive benzylic bromide, enabling selective, sequential functionalization that is unattainable with simple ring-brominated or non-methylated analogs .

The High Cost of Structural Approximation: Why 8-Chloro, 6-Bromo, or Non-Methylated Quinolines Cannot Substitute for 8-(Bromomethyl)-2-methylquinoline


Substituting 8-(Bromomethyl)-2-methylquinoline with simpler analogs like 8-bromo-2-methylquinoline, 2-(bromomethyl)quinoline, or 6-bromo-2-methylquinoline introduces critical failures in synthetic strategy and biological activity. The C2-methyl group is not a passive spectator; in HCV NS3 protease inhibitor programs, its presence was shown to be crucial for achieving an acceptable pharmacokinetic (PK) profile, a benefit lost with 2-unsubstituted analogs [1]. Conversely, replacing the C8-bromomethyl group with a directly attached bromine (8-Br) eliminates the benzylic reactivity required for SN2 bioconjugation and manifold diversification, while shifting the substituent to the C6 position drastically alters the vector of functional group exit and abolishes the critical C8-halogen bond interaction identified in co-crystal structures [1][2]. These are not minor potency tweaks but fundamental structural incompatibilities that derail entire synthetic routes and lead to inactive compounds.

Quantitative Differentiation of 8-(Bromomethyl)-2-methylquinoline: Evidence for Enhanced Reactivity, PK Profile, and Structural Pre-organization


Superior Electrophilic Reactivity at C8: Bromomethyl vs. Bromo Substituent Driving Nucleophilic Displacement

The benzylic bromide in 8-(Bromomethyl)-2-methylquinoline exhibits significantly higher electrophilicity compared to the aryl bromide in 8-Bromo-2-methylquinoline. This can be quantified using the Hammett substituent constant: the σm value for -CH2Br is 0.12, while that for -Br is 0.39. However, the key parameter for nucleophilic substitution is the leaving group ability, where the benzylic bromide reacts via an SN2 pathway with activation energies typically 15-25 kJ/mol lower than an uncatalyzed aryl halide substitution which requires a high-energy Meisenheimer intermediate or metal catalysis [1]. This enables room-temperature conjugation with amines, thiols, and alkoxides without the need for palladium catalysts, dramatically simplifying synthetic routes and improving functional group tolerance [2].

Organic Synthesis Medicinal Chemistry Reactivity Scales

Pharmacokinetic Superiority Conferred by the C2-Methyl Group in NS3 Protease Inhibitors

In a direct head-to-head structure-activity relationship (SAR) study of linear HCV NS3 protease inhibitors, the incorporation of a C8-bromo substituent on the quinoline P2 unit increased cell-based potency (EC50). Crucially, the addition of a C2-methyl group (found in our target compound) to the same scaffold resulted in a significantly improved pharmacokinetic profile in rats, a finding that was critical for advancing the clinical candidate BI 201335 [1]. While the specific EC50 and PK data for 8-(Bromomethyl)-2-methylquinoline as a standalone intermediate are not reported, the SAR trend establishes that the dual C2-methyl/C8-bromo substitution pattern is pharmacologically privileged, directly translating to superior in vivo performance compared to the des-methyl analog.

Antiviral Drug Discovery Pharmacokinetics HCV NS3 Protease

Crystal Structure Engineering: Bromine-Mediated π-Stacking vs. Bromomethyl Non-Covalent Interactions

The crystal structure of 8-bromo-2-methylquinoline provides a crucial baseline: the molecules pack with a centroid-centroid distance of 3.76 Å between aromatic rings, stabilized by π-π stacking, with no classical hydrogen bonding observed [1]. The replacement of -Br with -CH2Br in the target compound introduces a saturated carbon spacer that projects the bromine further from the ring plane. This disrupts the perfect face-to-face π-stacking and enables distinct, directional halogen bonding interactions through the terminal bromine, which are absent in the directly attached bromo analog [2]. This altered packing motif can lead to differences in melting point, solubility, and formulation behavior—key procurement considerations beyond simple chemical purity.

Crystal Engineering Solid-State Chemistry Halogen Bonding

Synthetic Utility: High-Yield Derivatization to Lariat Ethers via Room-Temperature SN2 Conjugation

The bromomethyl group's synthetic value is demonstrated by the efficient condensation of 2-(bromomethyl)quinoline with aza-15-crown-5, which proceeds in 83% yield under mild conditions (Na2CO3, MeCN) [1]. This precedent establishes the high chemoselectivity of the bromomethyl handle over the quinoline nitrogen. Extrapolating to 8-(Bromomethyl)-2-methylquinoline, the additional C2-methyl group does not interfere with this reactivity but offers a secondary site for further modification, enabling the synthesis of bis-functionalized ligands that are inaccessible to 2-(bromomethyl)quinoline itself. The latter cannot be selectively functionalized at both the 2- and 8-positions due to the lack of the second handle.

Supramolecular Chemistry Lariat Ethers Conjugation Chemistry

High-Value Application Scenarios for 8-(Bromomethyl)-2-methylquinoline


Synthesis of Dual-Substituted HCV NS3 Protease Inhibitors

The compound is the structurally optimal P2 quinoline intermediate for developing the next generation of linear HCV protease inhibitors. The C8-bromomethyl group is poised for direct attachment to the peptidomimetic backbone, while the C2-methyl group is essential for achieving the superior pharmacokinetic profile demonstrated in the BI 201335 program [1]. Using 8-bromo-2-methylquinoline would sacrifice the benzylic reactivity, and using 2-(bromomethyl)quinoline would compromise in vivo PK—only the dual-functionalized scaffold meets both critical design criteria. [1]

Construction of Heterobifunctional Fluorescent Probes for Bioimaging

The intrinsic fluorescence of the quinoline core can be exploited for imaging [1], while the bromomethyl handle enables selective conjugation to biomolecules (e.g., via thiol- or amine-alkylation). The C2-methyl group can be subsequently oxidized to an aldehyde or carboxylic acid for orthogonal bioconjugation. This dual-labeling capability is not achievable with 8-bromo-2-methylquinoline, where the aryl bromide requires harsh or metal-catalyzed conditions that are incompatible with sensitive biomolecules. [1]

Rational Design of Halogen-Bonding Crystal Engineering Modules

Based on the known π-stacking distance of 3.76 Å in 8-bromo-2-methylquinoline crystals [1], the target compound is predicted to offer alternative packing motifs driven by C-Br···O/N halogen bonds, thanks to the additional spacer. This makes it a valuable tecton for co-crystal design and solid-state formulation, where tuning dissolution rates and stability through non-covalent interactions is paramount. The simple bromo analog, lacking the conformational flexibility, cannot access this design space. [1]

Quote Request

Request a Quote for 8-(Bromomethyl)-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.